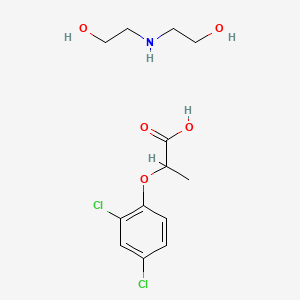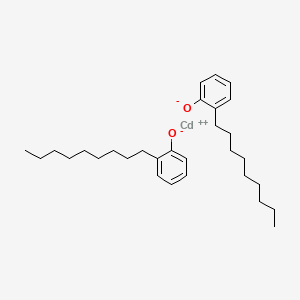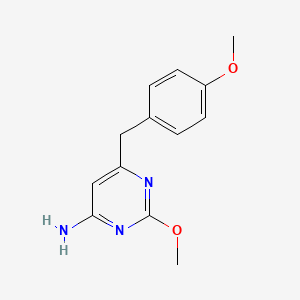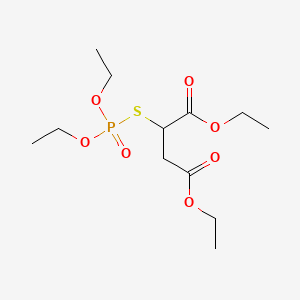
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanedioic acid backbone with diethoxyphosphinyl and thio groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- typically involves the esterification of butanedioic acid with diethyl phosphorothioate. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction temperatures, pressures, and the use of automated systems for monitoring and adjusting reaction parameters.
化学反应分析
Types of Reactions
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can occur at the ester or thio groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines
科学研究应用
Chemistry
In chemistry, Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers, coatings, and other advanced materials.
作用机制
The mechanism by which Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their activity and function. This interaction can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the diethoxyphosphinyl and thio groups, making it less reactive in certain chemical reactions.
Phosphorothioic acid, diethyl ester: Contains a phosphorothioate group but lacks the butanedioic acid backbone, resulting in different reactivity and applications.
Succinic acid, diethyl ester: Similar backbone but without the phosphinyl and thio modifications, leading to different chemical properties.
Uniqueness
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.
属性
CAS 编号 |
17743-79-2 |
|---|---|
分子式 |
C12H23O7PS |
分子量 |
342.35 g/mol |
IUPAC 名称 |
diethyl 2-diethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-5-16-11(13)9-10(12(14)17-6-2)21-20(15,18-7-3)19-8-4/h10H,5-9H2,1-4H3 |
InChI 键 |
HBEQFTAWJVJQSJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


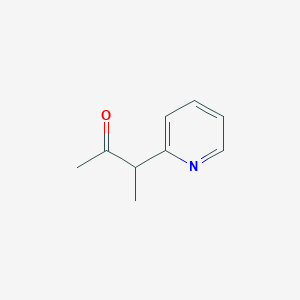
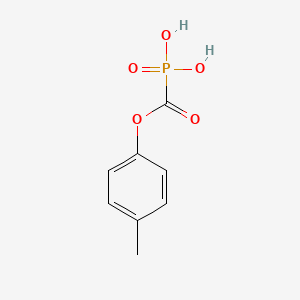
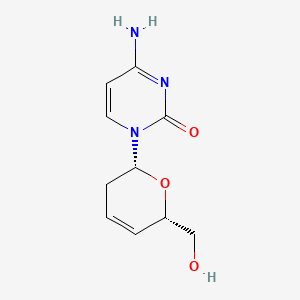
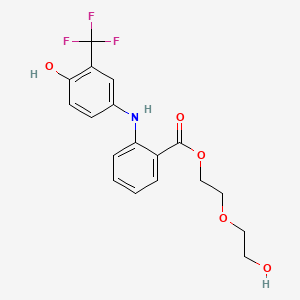
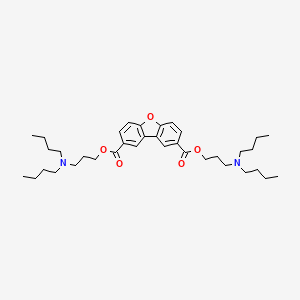
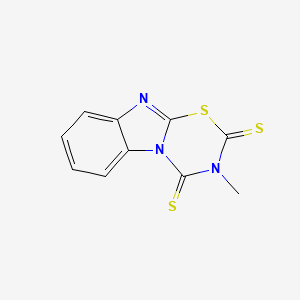
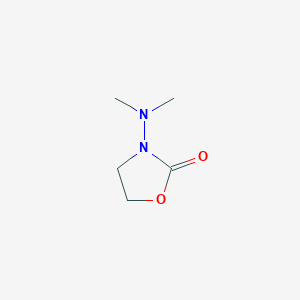
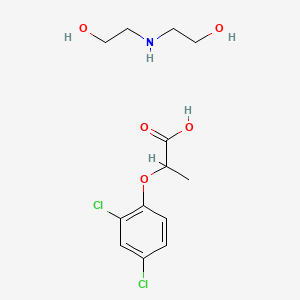
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)


